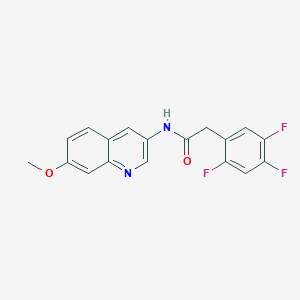

N-(7-methoxyquinolin-3-yl)-2-(2,4,5-trifluorophenyl)acetamide

Description

N-(7-Methoxyquinolin-3-yl)-2-(2,4,5-trifluorophenyl)acetamide is a synthetic acetamide derivative characterized by two key structural motifs:

- 7-Methoxyquinolin-3-yl group: A heterocyclic aromatic system with a methoxy substituent at position 7, which enhances lipophilicity and may influence binding to biological targets such as kinases or receptors.

- 2,4,5-Trifluorophenyl group: A fluorinated aromatic ring that improves metabolic stability and membrane permeability due to the electron-withdrawing effects of fluorine atoms.

Properties

Molecular Formula |

C18H13F3N2O2 |

|---|---|

Molecular Weight |

346.3 g/mol |

IUPAC Name |

N-(7-methoxyquinolin-3-yl)-2-(2,4,5-trifluorophenyl)acetamide |

InChI |

InChI=1S/C18H13F3N2O2/c1-25-13-3-2-10-4-12(9-22-17(10)7-13)23-18(24)6-11-5-15(20)16(21)8-14(11)19/h2-5,7-9H,6H2,1H3,(H,23,24) |

InChI Key |

VVJFMEZSHAADJC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=NC=C(C=C2C=C1)NC(=O)CC3=CC(=C(C=C3F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-methoxyquinolin-3-yl)-2-(2,4,5-trifluorophenyl)acetamide typically involves the following steps:

Formation of 7-methoxyquinoline: The starting material, 7-methoxyquinoline, can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Acylation Reaction: The 7-methoxyquinoline is then subjected to an acylation reaction with 2-(2,4,5-trifluorophenyl)acetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction yields this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxide derivatives.

Reduction: The compound can be reduced to form amine derivatives, which may exhibit different pharmacological properties.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

Oxidation Products: Quinoline N-oxide derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Functionalized quinoline derivatives.

Scientific Research Applications

N-(7-methoxyquinolin-3-yl)-2-(2,4,5-trifluorophenyl)acetamide has been explored for various scientific research applications, including:

Medicinal Chemistry: The compound has shown potential as a lead molecule for the development of new drugs targeting specific enzymes or receptors.

Pharmacology: Studies have investigated its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.

Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(7-methoxyquinolin-3-yl)-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing the inflammatory response.

Comparison with Similar Compounds

Phenoxyacetamide Derivatives (Apoptosis Inducers)

Compounds I and II from (phenoxyacetamides with trichlorophenoxy groups) demonstrate potent apoptosis induction in MCF-7 breast cancer cells:

| Compound | Structure | IC50 (μM) | Key Features |

|---|---|---|---|

| Compound I | N-(2-hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy)acetamide | 12.3 | Trichlorophenoxy group, hydrazine moiety |

| Compound II | N-(3-hydrazineyl-3-oxopropyl)-2-(2,4,5-trichlorophenoxy)acetamide | 8.7 | Extended alkyl chain, enhanced activity |

| Target Compound | N-(7-Methoxyquinolin-3-yl)-2-(2,4,5-trifluorophenyl)acetamide | N/A | Trifluorophenyl group, methoxyquinoline |

Key Differences :

- The target compound replaces the trichlorophenoxy group with a trifluorophenyl moiety, which may reduce off-target toxicity and improve pharmacokinetics .

- The methoxyquinoline group could enhance binding to nucleic acids or kinases compared to hydrazine-based side chains.

Trifluorophenyl-Containing Acylthioureas (Antimicrobial Agents)

highlights acylthioureas with 2,4,5-trifluorophenyl groups exhibiting strong antibiofilm activity against Pseudomonas aeruginosa and Staphylococcus aureus. For example:

- 2,4,5-Trifluorophenyl-substituted acylthiourea : Demonstrated 80% biofilm inhibition at 50 µM.

Quinazoline Sulfonyl Acetamides (Anti-Cancer Agents)

identifies acetamides with quinazoline sulfonyl groups (e.g., compounds 38–40) showing IC50 values <10 µM against HCT-1, MCF-7, and PC-3 cancer cells. The target compound’s methoxyquinoline group may mimic quinazoline’s role in intercalation or kinase inhibition, though sulfonyl groups in enhance solubility and target specificity .

Trifluorophenyl Acetamides with Varied Substituents

Compound 14 () : rac-(R)-N-(1-(3-chloro-4-fluorophenyl)-3-hydroxypropyl)-N-methyl-2-(2,4,5-trifluorophenyl)acetamide.

- Benzothiazole Acetamides (): N-(6-Trifluoromethylbenzothiazole-2-yl) analogs with methoxy substituents. Benzothiazole cores are associated with antitumor and antiviral activity, differing from the quinoline in the target compound .

Triazole Sulfanyl Acetamides (Structural Analogs)

describes 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide (CID 3346326):

- Molecular Formula : C11H9F3N4OS.

- This may alter binding to enzymes like dihydrofolate reductase .

Structural-Activity Relationship (SAR) Insights

- Fluorine vs. Chlorine : Trifluorophenyl groups (target compound) offer superior metabolic stability compared to trichlorophenyl groups (), but chloro-substituents may enhance apoptosis induction through stronger electron withdrawal .

- Heterocyclic Cores: Quinoline (target) vs. benzothiazole () or quinazoline () influence target selectivity. Methoxy groups on quinoline may enhance DNA intercalation .

- Side Chains : Hydrazine () and triazole sulfanyl () moieties introduce polar interactions, whereas the target compound’s acetamide linkage prioritizes simplicity and synthetic accessibility.

Biological Activity

N-(7-methoxyquinolin-3-yl)-2-(2,4,5-trifluorophenyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

- Molecular Formula : C18H13F3N2O2

- Molecular Weight : 346.3 g/mol

- CAS Number : 1401586-84-2

The compound features a quinoline moiety with a methoxy group and a trifluorophenyl group, which are known to enhance pharmacological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Properties

Compounds containing quinoline derivatives are widely recognized for their antimicrobial properties. This compound has been studied for its efficacy against various microbial strains. The mechanism is believed to involve interference with bacterial DNA synthesis or inhibition of specific enzymes critical for microbial growth.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. Quinoline derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and modulation of signaling pathways involved in cell survival and growth. Studies suggest that the trifluorophenyl group enhances binding affinity to cancer-related targets, potentially increasing efficacy.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. The interactions between the compound and these enzymes can provide insights into its mechanism of action and therapeutic potential.

Case Studies and Research Findings

-

Synthesis and Characterization :

- The synthesis of this compound typically involves multiple steps that include the formation of the quinoline structure followed by the introduction of the acetamide and trifluorophenyl groups. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

-

In vitro Studies :

- A study examining the biological activity of similar acetamides found that modifications to the structure significantly impact bioavailability and activity. For instance, compounds with electron-withdrawing groups like trifluorophenyl demonstrated enhanced interaction with biological targets compared to their non-fluorinated counterparts.

-

Comparative Analysis :

- A comparative analysis of related compounds highlights the unique advantages of this compound:

This table illustrates how structural variations influence biological activity, emphasizing the potential effectiveness of this compound due to its unique combination of substituents.Compound Name Structure Features Biological Activity N-(4-bromophenyl)acetamide Bromine substituent on phenyl Antimicrobial N-(4-methoxyphenyl)acetamide Methoxy substituent on phenyl Analgesic 6-Methoxyquinoline Quinoline structure Antimicrobial/Anticancer

The mechanisms by which this compound exerts its biological effects involve:

- Binding Affinity : The trifluorophenyl group enhances binding affinity to specific receptors or enzymes due to its electron-withdrawing nature.

- Electrophilic Interactions : The compound's ability to participate in electrophilic aromatic substitution reactions may facilitate interactions with biological macromolecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.